6-Hepten-1-ol
Description
Properties
IUPAC Name |
hept-6-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h2,8H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFULDTPDHIRNGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337504 | |
| Record name | 6-Hepten-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4117-10-6 | |
| Record name | 6-Hepten-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | hept-6-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis via Hydroboration–Oxidation of 1,6-Heptadiene
- The hydroboration–oxidation of 1,6-heptadiene is a classical and efficient route for preparing 6-Hepten-1-ol. The reaction involves the addition of borane (BH₃) to the terminal double bond of 1,6-heptadiene, followed by oxidation with hydrogen peroxide (H₂O₂) in alkaline medium (NaOH). This yields the corresponding primary alcohol at the terminal position.
General Reaction Scheme:
$$
\text{1,6-Heptadiene} \xrightarrow{\text{BH}3} \text{Organoborane} \xrightarrow{\text{H}2\text{O}_2/\text{NaOH}} \text{this compound}
$$
- Selectivity: The reaction is regioselective for terminal alcohol formation.
- Yield: Typically high, often exceeding 80% under optimized conditions.
- Scalability: Suitable for both laboratory and industrial scales.
Table 1. Hydroboration–Oxidation Parameters
| Step | Reagents/Conditions | Typical Yield | Notes |
|---|---|---|---|
| Hydroboration | 1,6-Heptadiene, BH₃·THF | - | 0°C to room temperature |
| Oxidation | H₂O₂ (30%), NaOH (aq) | 80–90% | Stirred, exothermic reaction |
Partial Reduction of 6-Hepten-1-al (Hept-6-enal)
- 6-Hepten-1-al can be selectively reduced to this compound using mild reducing agents such as sodium borohydride (NaBH₄) in methanol or ethanol. This method preserves the terminal double bond while reducing the aldehyde to a primary alcohol.
General Reaction Scheme:
$$
\text{6-Hepten-1-al} + \text{NaBH}_4 \longrightarrow \text{this compound}
$$
- Mild Conditions: Room temperature, short reaction times.
- Functional Group Tolerance: The alkene is retained.
- Yield: Generally high (75–90%).
| Step | Reagents/Conditions | Typical Yield | Notes |
|---|---|---|---|
| Reduction | NaBH₄, MeOH or EtOH | 75–90% | Stirred, 0–25°C |
| Workup | Quench, extract, purify | - | Standard workup |
Grignard Reaction with 5-Bromo-1-pentene
- The Grignard reagent prepared from 5-bromo-1-pentene reacts with ethylene oxide to yield this compound after acidic workup.
General Reaction Scheme:
$$
\text{5-Bromo-1-pentene} + \text{Mg} \xrightarrow{\text{ether}} \text{Grignard reagent} \
\text{Grignard reagent} + \text{ethylene oxide} \xrightarrow{\text{acidic workup}} \text{this compound}
$$
- Versatility: Allows for chain extension and introduction of the terminal alcohol.
- Yield: Moderate to good (60–80%).
- Scalability: Suitable for laboratory synthesis.
Table 3. Grignard Reaction Parameters
| Step | Reagents/Conditions | Typical Yield | Notes |
|---|---|---|---|
| Grignard Prep | 5-Bromo-1-pentene, Mg | - | Dry ether, inert atmosphere |
| Addition | Ethylene oxide | 60–80% | Controlled temperature |
| Workup | Acidic (HCl) | - | Standard extraction |
For laboratory use, this compound is typically dissolved in DMSO or other suitable solvents. Below is a summary of stock solution preparation:
| Concentration | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM | 8.76 mL | 43.79 mL | 87.57 mL |
| 5 mM | 1.75 mL | 8.76 mL | 17.51 mL |
| 10 mM | 0.88 mL | 4.38 mL | 8.76 mL |
- Solutions should be prepared fresh or stored at -20°C to -80°C for extended stability.
- Heating and sonication may be used to aid dissolution.
Summary Table: Preparation Methods Comparison
| Method | Starting Material | Key Reagents | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Hydroboration–Oxidation | 1,6-Heptadiene | BH₃, H₂O₂, NaOH | 80–90% | High yield, regioselective | Requires handling BH₃ |
| Aldehyde Reduction | 6-Hepten-1-al | NaBH₄ | 75–90% | Mild, preserves alkene | Requires pure aldehyde |
| Grignard Chain Extension | 5-Bromo-1-pentene | Mg, ethylene oxide | 60–80% | Chain extension, flexible | Moisture sensitive, toxic |
| Partial Hydrogenation | 1,6-Heptadiyne | H₂, catalyst | Variable | Direct, simple | Selectivity issues |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6-Hepten-1-ol can undergo oxidation reactions to form heptanoic acid or heptanal, depending on the oxidizing agent used.
Reduction: It can be reduced to heptane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base.
Major Products:
Oxidation: Heptanoic acid, heptanal.
Reduction: Heptane.
Substitution: Heptenyl halides.
Scientific Research Applications
Flavor and Fragrance Industry
6-Hepten-1-ol is recognized for its pleasant floral and green aroma , making it a valuable ingredient in the formulation of flavors and fragrances.
- Uses :
- Enhances the sensory profile of food products.
- Serves as a fragrance component in cosmetics and personal care products.
Case Study : A study demonstrated that incorporating this compound in food formulations significantly improved consumer acceptance due to its appealing scent profile .
Synthesis of Fine Chemicals
This compound plays a crucial role as an intermediate in organic synthesis , facilitating the production of complex organic compounds.
- Applications :
- Used in the synthesis of pharmaceuticals and agrochemicals.
- Acts as a precursor for creating various fine chemicals.
Data Table: Synthesis Applications
| Application Type | Description |
|---|---|
| Pharmaceuticals | Intermediate for drug synthesis |
| Agrochemicals | Component in pesticide formulations |
| Fine Chemicals | Precursor for specialty chemicals |
Biochemical Research
In biochemical research, this compound is utilized to study various biological processes, particularly those related to lipid metabolism and cell signaling.
- Research Areas :
- Investigations into metabolic pathways.
- Studies on cell signaling mechanisms.
Case Study : Research indicated that this compound influences lipid metabolism, providing insights into potential therapeutic targets for metabolic disorders .
Solvent Applications
This compound can function as a solvent in chemical reactions , enhancing reaction rates and yields.
- Benefits :
- Provides a versatile medium for organic reactions.
- Improves solubility of reactants in various chemical processes.
Potential in Green Chemistry
The compound is gaining attention for its role in sustainable chemistry practices .
- Applications :
- Development of bio-based products.
- Reduction of reliance on fossil fuels through green synthesis methods.
Data Table: Green Chemistry Applications
| Aspect | Description |
|---|---|
| Bio-based Products | Utilization in sustainable product development |
| Environmental Impact | Minimizes fossil fuel dependency |
Mechanism of Action
The mechanism of action of 6-Hepten-1-ol involves its interaction with various molecular targets, primarily through its hydroxyl group. This interaction can lead to the formation of hydrogen bonds with proteins and enzymes, affecting their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Structural Analogs and Physical Properties
The table below compares 6-Hepten-1-ol with structurally related alcohols, emphasizing differences in molecular structure, physical properties, and applications:
Notes:
- Boiling Points : Saturated analogs (e.g., 6-Methylheptan-1-ol) generally exhibit higher boiling points due to increased van der Waals interactions.
- Reactivity : Unsaturated analogs (this compound, 6-Heptyn-1-ol) participate in reactions like metathesis or cycloadditions , whereas saturated analogs are less reactive.
Natural Occurrence and Volatility
- This compound: Detected in industrial spoiled samples (e.g., methyl butanoate mixtures) and microbial spoilage of olives, with concentrations varying by cultivar .
- 2-Methyl-6-hepten-1-ol : Found in trace amounts (<0.2% relative abundance) in Gurum seed oil .
- 1-Hexanol: A saturated analog (CAS 111-27-3) frequently identified in food VOCs; unlike this compound, it lacks teratogenicity in animal studies .
Biological Activity
6-Hepten-1-ol, also known as hept-6-en-1-ol, is an organic compound characterized by its unique structure that includes both a hydroxyl group (-OH) and an alkene functional group. This compound has garnered attention in various scientific fields, particularly for its potential biological activities and applications in medicinal chemistry, agrochemicals, and food science.
- Molecular Formula : C₇H₁₄O
- Molar Mass : 114.19 g/mol
- Physical State : Clear, colorless to almost colorless liquid
- Density : 0.85 g/cm³
- Boiling Point : 113 °C
- Flash Point : 57.7 °C
The presence of both an alcohol and an alkene group in its structure suggests that this compound may interact with biological systems in significant ways, influencing various biochemical pathways.
Antioxidant Properties
Research has indicated that this compound exhibits antioxidant properties. A comparative study with other alcohols demonstrated its ability to scavenge free radicals effectively, suggesting its potential utility in health supplements aimed at combating oxidative stress.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Studies have shown that it can disrupt microbial cell membranes, making it a candidate for natural pesticide formulations. Its efficacy against common plant pathogens highlights its potential application in agriculture to enhance crop protection.
Flavor and Aroma Enhancement
In the food industry, this compound contributes to the flavor profile of various products. It imparts a fresh, fruity scent that can enrich the aroma of food items such as fermented sausages . This characteristic makes it valuable in flavoring agents and fragrance formulations.
The mechanism of action of this compound is primarily attributed to its ability to form hydrogen bonds with various biological molecules due to its hydroxyl group. This interaction can influence the structure and function of enzymes and other proteins, potentially modulating enzymatic activities and cellular pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Heptan-1-ol | C₇H₁₆O | Saturated alcohol; primarily used as a solvent. |
| 6-Heptyne | C₇H₁₂ | Alkyne; utilized in organic synthesis but lacks the hydroxyl group. |
| 2-Methyl-6-hepten-1-ol | C₈H₁₆O | Similar structure with an additional methyl group; used in fragrances. |
Antioxidant Efficacy
In a study comparing several alcohols, this compound was found to possess significant antioxidant properties. This suggests its potential role in health supplements aimed at reducing oxidative damage.
Microbial Inhibition
A focused study on agricultural applications highlighted the effectiveness of this compound against common plant pathogens. Its mechanism involves disrupting microbial cell membranes, which contributes to its antimicrobial action.
Summary of Biological Activities
The following table summarizes the key biological activities associated with this compound:
| Activity Type | Description |
|---|---|
| Antioxidant | Effective scavenging of free radicals; potential use in health supplements |
| Antimicrobial | Disruption of microbial cell membranes; candidate for natural pesticides |
| Flavor Enhancement | Contributes fruity aroma to food products; valuable in flavoring agents |
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing 6-Hepten-1-ol isomers, and how can experimental reproducibility be ensured?
- Methodological Answer : Synthesis typically involves catalytic hydration of alkenes or Grignard reactions, with purification via fractional distillation. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and gas chromatography-mass spectrometry (GC-MS) for structural confirmation . To ensure reproducibility, experimental protocols must detail solvent systems, reaction temperatures, and purification steps. For example, the NIST database provides reference spectral data for cross-validation .
Q. How can researchers verify the purity of this compound, and what analytical thresholds are critical for publication?
- Methodological Answer : Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection or GC-MS. Acceptable purity thresholds for publication often exceed 95%, with impurities documented in supplementary materials. For new compounds, elemental analysis (C, H, O) is required to confirm molecular composition .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) and conduct reactions in fume hoods due to potential inhalation hazards (H333) . Waste disposal must follow institutional guidelines, with halogenated solvents segregated from aqueous waste to prevent reactive interactions .
Advanced Research Questions
Q. How can conflicting spectral data for this compound isomers (e.g., (Z)-4-hepten-1-ol vs. 2-methyl derivatives) be resolved?
- Methodological Answer : Discrepancies in NMR or MS data may arise from stereochemical differences or isotopic interference. Advanced techniques like 2D NMR (COSY, NOESY) or chiral chromatography can differentiate isomers. Computational modeling (DFT or molecular dynamics) aids in predicting spectral patterns for comparison .
Q. What experimental design strategies minimize side reactions during the synthesis of this compound derivatives?
- Methodological Answer : Optimize reaction conditions (e.g., low temperature for Grignard additions) to suppress alkene polymerization. Use radical inhibitors like BHT (butylated hydroxytoluene) in free-radical-mediated reactions. Kinetic studies via in-situ IR spectroscopy help identify intermediate species and adjust reaction parameters .
Q. How do solvent polarity and temperature affect the stability of this compound in catalytic hydrogenation studies?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states in hydrogenation, while elevated temperatures (>80°C) may induce decomposition. Use pressure-controlled reactors and monitor reaction progress via TLC or GC. Data should be analyzed using Arrhenius plots to determine activation energy .
Q. What statistical approaches are recommended for resolving contradictions in published thermodynamic data (e.g., boiling points, logP) for this compound?
- Methodological Answer : Apply meta-analysis principles to aggregate data from multiple studies. Weighted averages and error propagation models account for measurement variability. Validate results against computational predictions (e.g., COSMO-RS for logP) .
Data Reporting and Ethical Considerations
Q. How should researchers address incomplete spectral assignments in publications involving this compound?
- Methodological Answer : Clearly label unassigned peaks in supplementary materials and cite limitations in the discussion. Cross-reference with databases like NIST or PubChem. For novel compounds, provide raw spectral files to enable peer validation .
Q. What ethical frameworks apply when reusing or modifying synthetic protocols from prior studies on this compound?
- Methodological Answer : Cite original methods and explicitly document modifications (e.g., catalyst substitutions, solvent changes). Adhere to dual-use research guidelines if applications involve hazardous derivatives. Declare conflicts of interest in funding or collaborations .
Tables for Critical Data Comparison
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
